Quantified Impact of Regioisomeric Substitution on Downstream Hybrid Anticancer Selectivity
This evidence does not compare the chalcone itself, but quantifies the critical impact its specific regioisomerism has on the final product. Using this chalcone (VIIIb, R1=2-Cl, R2=2-F) as an intermediate yields hybrid IXb. This final hybrid IXb demonstrated a specific inhibitory profile, showing selectivity against renal cancer CAKI-1 and UO-31 cell lines, with increased selectivity against breast cancer T-47D. This profile is directly lost or altered when the chalcone's 2-fluoro substituent is shifted to the 3-position (using a different chalcone) or the 4-position .
| Evidence Dimension | Selectivity shift in cancer cell growth inhibition based on precursor regioisomerism |
|---|---|
| Target Compound Data | Precursor for hybrid IXb; profile: growth inhibition of renal cancer CAKI-1 and UO-31, and breast cancer T-47D. |
| Comparator Or Baseline | Precursor for hybrid IXc (3-fluoro analog) shows selectivity on renal cancer CAKI-1 and UO-31 only. Precursor for hybrid IXd (4-fluoro analog) shows increased growth inhibition on ovarian cancer OVCAR-4, renal cancer CAKI-1, and UO-31. |
| Quantified Difference | Selectivity for breast cancer T-47D is lost when switching from the 2-fluoro (IXb) to the 3-fluoro (IXc) substitution pattern. Quantification of cell growth inhibition for IXb is 51.05% (CAKI-1), 39.54% (UO-31), and 49.22% (T-47D), compared to IXc's 40.10% (CAKI-1) and 46.04% (UO-31) . |
| Conditions | NCI 60-cell line panel screening of final synthesized pyridazine-pyrazoline hybrids. |
Why This Matters
Procurement of the wrong regioisomeric chalcone precursor directly precludes synthesis of the specific, selectivity-optimized final hybrid molecule required for a targeted research program.
